Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoroacetyl group and the ester functionality at the 3-position of the piperidine ring make this compound unique and interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(trifluoroacetyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available piperidine derivatives. The process may include steps such as esterification, acylation, and purification through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of trifluoroacetyl and piperidine moieties on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Its piperidine ring is a common motif in many pharmaceuticals, and the trifluoroacetyl group can enhance the compound’s metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 1-(trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperidine ring can interact with various receptors and enzymes, modulating their activity .
Molecular Targets and Pathways:
Receptors: The compound may interact with GABA receptors, influencing neurotransmission.
Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Methyl piperidine-3-carboxylate: Lacks the trifluoroacetyl group, making it less stable and less bioavailable.
1-Trifluoroacetyl piperidine: Does not have the ester functionality, limiting its applications in certain chemical reactions.
Uniqueness: Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate stands out due to its combination of the trifluoroacetyl group and the ester functionality. This unique structure enhances its chemical stability, bioavailability, and versatility in various applications .
Properties
IUPAC Name |
methyl 1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c1-16-7(14)6-3-2-4-13(5-6)8(15)9(10,11)12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCIZIPEUNFZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80851330 |
Source
|
Record name | Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80851330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-97-2 |
Source
|
Record name | Methyl 1-(trifluoroacetyl)piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80851330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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